4-(4-Fluoro-3-methylphenyl)benzyl alcohol 4-(4-Fluoro-3-methylphenyl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 885964-14-7
VCID: VC17426058
InChI: InChI=1S/C14H13FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3
SMILES:
Molecular Formula: C14H13FO
Molecular Weight: 216.25 g/mol

4-(4-Fluoro-3-methylphenyl)benzyl alcohol

CAS No.: 885964-14-7

Cat. No.: VC17426058

Molecular Formula: C14H13FO

Molecular Weight: 216.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluoro-3-methylphenyl)benzyl alcohol - 885964-14-7

Specification

CAS No. 885964-14-7
Molecular Formula C14H13FO
Molecular Weight 216.25 g/mol
IUPAC Name [4-(4-fluoro-3-methylphenyl)phenyl]methanol
Standard InChI InChI=1S/C14H13FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3
Standard InChI Key MXNAXBOKCFWUAF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The IUPAC name for this compound is [4-(4-fluoro-3-methylphenyl)phenyl]methanol, reflecting its biphenyl structure with substituents at specific positions . Alternative synonyms include:

  • 4-(4-Fluoro-3-methylphenyl)benzyl alcohol

  • (4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol

  • DTXSID80680142 .

Molecular Formula and Weight

The molecular formula C14H13FO\text{C}_{14}\text{H}_{13}\text{FO} corresponds to a molecular weight of 216.25 g/mol, as computed by PubChem’s algorithms . Exact mass measurements confirm this value at 216.095043196 Da .

Table 1: Key Identifiers

PropertyValueSource
CAS Number885964-14-7
DSSTox Substance IDDTXSID80680142
Wikidata IDQ82603678
SMILESCC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F

Structural Characteristics

2D and 3D Conformations

The compound features a biphenyl core, where one benzene ring is substituted with a fluorine atom and a methyl group at the 4- and 3-positions, respectively. The second benzene ring bears a hydroxymethyl group (-CH2_2OH) at the para position .

Table 2: Physicochemical Properties

PropertyValue
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count2
Topological Polar Surface Area20.2 Ų
Lipophilicity (XLogP3)3.1

The rotatable bond count (2) and moderate lipophilicity suggest favorable membrane permeability, a trait relevant to drug design .

Synthesis and Production

Reported Synthetic Routes

While no direct synthesis data for 4-(4-Fluoro-3-methylphenyl)benzyl alcohol is available in the provided sources, analogous compounds suggest plausible pathways. For example, reduction of a formyl precursor using sodium borohydride (NaBH4_4) in ethanol—a method documented for structurally similar fluorinated benzyl alcohols—could yield the target compound .

Hypothetical Reaction Pathway:

Methyl 4-fluoro-3-methylbenzoateLiAlH44-(4-Fluoro-3-methylphenyl)benzyl alcohol\text{Methyl 4-fluoro-3-methylbenzoate} \xrightarrow{\text{LiAlH}_4} \text{4-(4-Fluoro-3-methylphenyl)benzyl alcohol}

Industrial Availability

The compound is commercially available from:

  • Zhuhai Aobokai Biomedical Technology Co., Ltd. (China)

  • Aroz Technologies, LLC. (United States) .

Future Research Priorities

  • Synthesis Optimization: Develop efficient catalytic methods to reduce production costs.

  • Pharmacological Profiling: Screen for antimicrobial, anticancer, or CNS activity.

  • Environmental Impact: Assess biodegradability and ecotoxicity.

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